molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2

2-Methylbenzo[d]thiazole-6-carbonitrile

Cat. No.: B1267053
CAS No.: 42474-60-2
M. Wt: 174.22 g/mol
InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound that features a benzothiazole ring system with a methyl group at the second position and a cyano group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 2-Methylbenzo[d]thiazole-6-carbonitrile involves a palladium-catalyzed Migita coupling reaction. This method utilizes a 2-iodophenyl N-acetamide precursor to construct the benzothiazole core. The reaction is followed by an intramolecular condensation of the intermediate thiophenol onto the N-acetyl group. To avoid the use of malodorous thiols, 2-ethylhexyl 3-mercaptopropionate is used as a nonsmelly, inexpensive thiol surrogate. The reaction is performed at 40°C with 0.1 mol% palladium catalyst, and the subsequent intramolecular cyclization step is promoted by the one-pot addition of DBU. This method yields this compound with excellent purity (99.7%) on a 2.0 kg scale .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of non-smelly thiol surrogates and dose-controlled addition of reagents ensures a robust and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]thiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-Methylbenzo[d]thiazole-6-carbonitrile serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization through oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO-B can have implications for treating neurodegenerative diseases such as Parkinson's disease.

Medicine

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis in liver cancer cells (HepG2) and breast adenocarcinoma cells (MCF-7), showcasing its potential as an anticancer agent.

Industry

  • Dyes and Pigments : The compound is utilized in the development of dyes and pigments due to its stable chemical structure and vibrant color properties. Its applications extend to materials science where it contributes to the development of advanced materials.

Summary of Biological Activities

ActivityCell Line/OrganismIC50/Effect
MAO-B InhibitionEnzymatic assaySignificant inhibition
Antimicrobial ActivityE. coli, S. aureusMIC = 8 µg/mL
Anticancer ActivityHepG2Induces apoptosis

Case Studies

  • Anticancer Activity : A study evaluated a series of benzothiazole derivatives, including this compound, demonstrating its ability to inhibit tumor growth in vitro. The compound exhibited IC50 values ranging from 1.2 nM to 48 nM against various cancer cell lines, indicating broad-spectrum anticancer activity.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound through MAO-B inhibition. The findings suggest therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease.
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations indicating effective antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]thiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. The inhibition of MAO-B can lead to increased levels of neurotransmitters, which may have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 6-Cyano-2-methylbenzothiazole
  • 2-Methyl-6-benzothiazolecarbonitrile

Uniqueness

2-Methylbenzo[d]thiazole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

2-Methylbenzo[d]thiazole-6-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole ring with a methyl group at the second position and a cyano group at the sixth position. This structure contributes to its reactivity and interaction with biological targets.

The compound primarily interacts with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B by this compound leads to increased levels of neurotransmitters such as dopamine and serotonin, which can have significant implications for conditions like depression and neurodegenerative diseases.

Enzyme Inhibition

  • Target Enzyme : MAO-B
  • Inhibition Mechanism : The compound binds to the active site of MAO-B, preventing its enzymatic activity.
  • Biochemical Impact : This inhibition alters neurotransmitter metabolism, potentially enhancing mood and cognitive functions.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 8 µg/mL against certain bacterial strains, indicating potent antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as HepG2 (human liver cancer cells), through mechanisms that may involve oxidative stress and mitochondrial dysfunction.

  • Cell Line Studies : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines .

Research Findings

Activity Cell Line/Organism IC50/Effect
MAO-B InhibitionEnzymatic assaySignificant inhibition
Antimicrobial ActivityE. coli, S. aureusMIC = 8 µg/mL
Anticancer ActivityHepG2Induces apoptosis

Case Studies

  • Anticancer Activity : A study evaluated a series of benzothiazole derivatives, including this compound, demonstrating its ability to inhibit tumor growth in vitro. Compound derivatives showed IC50 values ranging from 1.2 nM to 48 nM against different cancer cell lines, indicating a broad spectrum of anticancer activity .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound through MAO-B inhibition, suggesting therapeutic applications in neurodegenerative disorders such as Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the key physical properties and spectroscopic characteristics of 2-Methylbenzo[d]thiazole-6-carbonitrile essential for its identification in research settings?

  • Answer : The compound (CAS 42474-60-2) has a molecular formula of C₉H₆N₂S, molecular weight 174.22 g/mol, melting point 142–144°C, and boiling point 325.1°C at 760 mmHg. Key spectroscopic identifiers include its ¹H and ¹³C NMR signals, such as aromatic protons near δ 7.73 (s, 1H) and δ 7.43 (s, 2H), and a nitrile carbon resonance at ~118 ppm in ¹³C NMR. HRMS (ESI) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 203.0529 for analogous derivatives) .

Q. What synthetic routes are commonly employed for the preparation of this compound, and what reaction conditions optimize yield?

  • Answer : Common methods include:

  • Copper-catalyzed tandem reactions : 2-Haloanilines react with thiocarbamoyl chloride under Cu catalysis, yielding carbonitrile derivatives at 80–100°C with yields >70%. Solvents like DMF and bases (e.g., K₂CO₃) are critical for stabilizing intermediates .
  • Substitution reactions : 2-Methylbenzothiazole precursors undergo nitrile functionalization via nucleophilic substitution (e.g., KCN in DMF at pH 4–5). Optimized conditions reduce side products like hydrolysis derivatives .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to study the electronic structure or reaction mechanisms involving this compound?

  • Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electron density, HOMO-LUMO gaps, and reaction pathways. For example, Gaussian simulations (basis set: 6-31G*) predict nitrile group reactivity in nucleophilic additions. Exact-exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol deviation) .

Q. What strategies are effective for functionalizing the carbonitrile group in this compound to develop derivatives with enhanced bioactivity?

  • Answer :

  • Nitro functionalization : Nitration at the 6-position (e.g., using HNO₃/H₂SO₄) yields 6-nitro derivatives, which show enhanced binding to biological targets like monoamine oxidases (MAOs) .
  • Schiff base formation : The nitrile group can be converted to amines via reduction (e.g., LiAlH₄), enabling coupling with aldehydes to form bioactive imine derivatives. Such modifications are explored for neuroprotective applications .

Q. How do researchers resolve contradictions in reported synthetic yields or purity across different methodologies for this compound?

  • Answer : Discrepancies arise from variations in catalysts (e.g., Cu vs. Zn), solvent polarity, and reaction time. For example:

  • Catalyst comparison : Zinc(II)-catalyzed methods (e.g., ZnCl₂) may improve regioselectivity over copper-based routes but require rigorous exclusion of moisture .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry validate purity. Impurities often stem from incomplete cyclization or residual thiocarbamoyl intermediates .

Q. What mechanistic insights explain the biological activity of this compound derivatives as MAO inhibitors?

  • Answer : The compound’s planar benzothiazole core and electron-withdrawing nitrile group facilitate π-π stacking and hydrogen bonding with MAO’s flavin cofactor. In vitro assays (e.g., fluorometric MAO-A/MAO-B inhibition) show IC₅₀ values <10 μM, correlating with computational docking studies that highlight interactions at the enzyme’s active site .

Q. Methodological Notes

  • Safety : Handle nitriles in fume hoods with PPE (gloves, goggles) due to potential cyanide release. Store under inert gas (Ar/N₂) to prevent hydrolysis .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) and confirm crystal structures via X-ray diffraction for ambiguous cases .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUFWQEXRABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195262
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42474-60-2
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylbenzo[d]thiazole-6-carbonitrile
2-Methylbenzo[d]thiazole-6-carbonitrile
2-Methylbenzo[d]thiazole-6-carbonitrile
2-Methylbenzo[d]thiazole-6-carbonitrile
2-Methylbenzo[d]thiazole-6-carbonitrile
2-Methylbenzo[d]thiazole-6-carbonitrile

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